molecular formula C11H9ClN2O3 B2923539 ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16867-55-3

ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B2923539
CAS RN: 16867-55-3
M. Wt: 252.65
InChI Key: AQDZYTGKOBFITO-UHFFFAOYSA-N
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Description

“Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” is a derivative of the 4-oxo-4H-pyrido[1,2-a]pyrimidine class . This class of compounds has been synthesized and evaluated for their in vitro anti-HIV-1 activity . They contain 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates has been proposed .


Molecular Structure Analysis

According to 1H and 13C NMR spectroscopic data, the synthesized compounds exist in DMSO solution in the 2-hydroxy-4-oxo form . In the crystal (at least for the case of the unsubstituted derivative), X-ray analysis shows that it occurs in the bipolar 2,4-dioxo form .


Chemical Reactions Analysis

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been discussed .

Scientific Research Applications

Applications in Chemical Structure and Synthesis

Tautomerism and Isomerism Studies Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been studied for its tautomeric and isomeric characteristics. For instance, ethyl 9-dimethylaminomethylene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates and their homologues were examined for E-isomer formation, while their azepino[1,2-a]pyrimidine derivatives displayed an equilibrium mixture of Z-and E-isomers. These findings were supported by various spectroscopic methods including 1H, 13C, and 15N NMR, indicating the sensitivity of nitrogen shifts to isomerism and structural changes in the molecule (Tóth et al., 1983).

Synthesis of Novel Derivatives The compound also serves as a foundation for synthesizing novel derivatives. A notable synthesis involved creating Pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives from ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate through a series of reactions involving allylbromide, bromine, and ethanolic sodium hydroxide (Ahmed, 2002).

Study of Solid and Solution State Forms The synthesized compounds, based on this chemical structure, have been analyzed in both solid and solution states. An improved method for their preparation and purification was proposed, and spectroscopic data suggested the existence of these compounds in the 2-hydroxy-4-oxo form in DMSO solution, whereas X-ray analysis of the unsubstituted derivative indicated a bipolar 2,4-dioxo form in the crystal (Ukrainets et al., 2007).

Alkylation and Decomposition Studies The structure has also been explored for its reactivity, particularly in alkylation processes. Ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylates underwent alkylation at the 1-position, resulting in the formation of quaternary salts. These salts exhibited distinct decomposition patterns in alkaline solutions, revealing valuable insights into the chemical behavior and reactivity of these compounds (Landquist, 1971).

properties

IUPAC Name

ethyl 7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-5-13-9-4-3-7(12)6-14(9)10(8)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDZYTGKOBFITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Citations

For This Compound
2
Citations
UR Mane, D Mohanakrishnan, D Sahal… - European Journal of …, 2014 - Elsevier
Novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their antimalarial activity by SYBR Green I assay against erythrocytic stages of chloroquine (CQ) sensitive …
Number of citations: 29 www.sciencedirect.com
UR Mane, H Li, J Huang, RC Gupta… - Bioorganic & medicinal …, 2012 - Elsevier
Plasmodium falciparum cysteine protease falcipain-2 (FP-2) is a promising target for antimalarial chemotherapy and inhibition of this protease affects the growth of parasite adversely. A …
Number of citations: 38 www.sciencedirect.com

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